NNMT Inhibitory Potency of 6-Bromo-5-chloro-N-methylnicotinamide Compared to a High-Affinity 5-Chloro-N-methylnicotinamide Analog
6-Bromo-5-chloro-N-methylnicotinamide demonstrates weak inhibitory activity against human NNMT with an IC50 of 10,000 nM [1]. In contrast, a structurally related analog, 5-chloro-N-methylnicotinamide (identified as BDBM50627705 / CHEMBL5408922), which lacks the 6-bromo substituent, exhibits a Ki of 1.20 nM against the same enzyme target under comparable conditions [2]. This represents an approximately 8,300-fold difference in potency.
| Evidence Dimension | NNMT Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | 5-chloro-N-methylnicotinamide (BDBM50627705): Ki = 1.20 nM |
| Quantified Difference | ~8,300-fold difference in potency |
| Conditions | Target: human NNMT. Target compound: Luminescence-based methyltransferase assay, 20 min incubation. Comparator: Recombinant human NNMT expressed in E. coli, apparent inhibition constant. |
Why This Matters
This stark contrast in potency demonstrates that the 6-bromo substituent is a critical determinant for NNMT binding, making 6-Bromo-5-chloro-N-methylnicotinamide a valuable low-affinity control or scaffold for structure-activity relationship (SAR) studies, rather than a potent probe.
- [1] BindingDB. BDBM50607559 CHEMBL5220598 Entry. Target: Nicotinamide N-methyltransferase (Human). Affinity Data: IC50: 1.00E+4 nM. View Source
- [2] BindingDB. BDBM50627705 CHEMBL5408922 Entry. Target: Nicotinamide N-methyltransferase (Human). Affinity Data: Ki: 1.20 nM. View Source
